molecular formula C19H23N3O4S B4322685 METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE

METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE

Cat. No.: B4322685
M. Wt: 389.5 g/mol
InChI Key: XFZHPBIASHTCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyano-2-methyl-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with a thienyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the condensation of appropriate aldehydes, malononitrile, and active methylene compounds in the presence of a catalyst. For instance, the use of urea as an organo-catalyst at room temperature has been reported to yield the desired product efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-5-cyano-2-methyl-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
  • Methyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Comparison: Compared to similar compounds, METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE is unique due to the presence of the morpholine moiety. This structural feature enhances its solubility and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-11-16(19(23)24-3)17(14(9-20)18(21)26-11)15-8-13(12(2)27-15)10-22-4-6-25-7-5-22/h8,17H,4-7,10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZHPBIASHTCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(S2)C)CN3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 6-AMINO-5-CYANO-2-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-4H-PYRAN-3-CARBOXYLATE

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